N-(2-oxo-2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)benzamide
Description
N-(2-oxo-2-(3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)benzamide is a heterocyclic benzamide derivative characterized by a benzamide core linked to a 3-phenyl-1,2,4-oxadiazole-substituted azetidine moiety. The compound’s structure combines a rigid azetidine ring (a four-membered nitrogen-containing heterocycle) with a 1,2,4-oxadiazole group, known for its metabolic stability and hydrogen-bonding capabilities. Benzamides are well-documented in medicinal chemistry for their roles in ion channel modulation, antimicrobial activity, and neurological applications .
Properties
IUPAC Name |
N-[2-oxo-2-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c25-17(11-21-19(26)15-9-5-2-6-10-15)24-12-16(13-24)20-22-18(23-27-20)14-7-3-1-4-8-14/h1-10,16H,11-13H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCFKHDRWOIDPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CNC(=O)C2=CC=CC=C2)C3=NC(=NO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Comparison with Similar Compounds
Key Substituents and Their Implications
- Azetidine vs.
- Oxadiazole Variations : The 3-phenyl-1,2,4-oxadiazole group in the target compound contrasts with the 3-methyl-oxadiazole in Compound 45 (). Phenyl substituents may enhance π-π stacking interactions with biological targets, while methyl groups prioritize steric effects .
- Benzamide Core: All compounds share the benzamide scaffold, but substituents dictate applications.
Crystallographic and Conformational Comparisons
- Planarity and Hydrogen Bonding: The non-planar geometry of N-(2-Oxo-2-phenylacetyl)benzamide () contrasts with the target compound’s azetidine-imposed rigidity. The azetidine’s constrained structure may reduce conformational flexibility, enhancing target selectivity .
- Intermolecular Interactions: Weak C–H⋯π and hydrogen-bonding interactions stabilize related benzamides (). The target compound’s oxadiazole and azetidine groups may introduce additional hydrogen-bond donors/acceptors, influencing crystal packing and solubility .
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